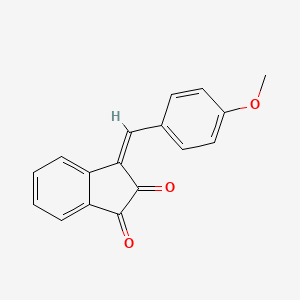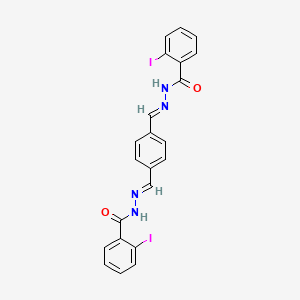
N'-(2-furylmethylene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
Overview
Description
N-(2-furylmethylene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide, also known as FTIC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FTIC is a heterocyclic compound that contains both an indazole and a furan ring in its structure. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of N'-(2-furylmethylene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition can lead to the prevention of cancer cell invasion and metastasis. This compound has also been found to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is essential for tumor growth and survival. This compound has been found to exhibit antioxidant activity, which can protect cells from oxidative damage. Additionally, this compound has been shown to modulate the immune system, which can be beneficial in the treatment of cancer and other diseases.
Advantages and Limitations for Lab Experiments
N'-(2-furylmethylene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has several advantages and limitations for lab experiments. One advantage is its relatively simple synthesis method, which makes it easily accessible for researchers. This compound has also been shown to exhibit potent anticancer activity, making it a promising candidate for the development of new cancer therapeutics. However, one limitation is the lack of information on its pharmacokinetics and toxicity, which can limit its clinical application.
Future Directions
For the study of N'-(2-furylmethylene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide include the development of more efficient synthesis methods, investigation of its pharmacokinetics and toxicity, and exploration of its potential use in combination with other anticancer agents.
Scientific Research Applications
N'-(2-furylmethylene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been found to inhibit the growth of various types of cancer cells, including breast, lung, and liver cancer cells. This compound has been used in several studies as a potential therapeutic agent for the treatment of cancer and other diseases.
properties
IUPAC Name |
N-[(Z)-furan-2-ylmethylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c18-13(17-14-8-9-4-3-7-19-9)12-10-5-1-2-6-11(10)15-16-12/h3-4,7-8H,1-2,5-6H2,(H,15,16)(H,17,18)/b14-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXUUKRWLUFZPB-ZSOIEALJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)N/N=C\C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-nitrobenzo[cd]indole-2(1H)-thione](/img/structure/B3840371.png)
![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(3-pyridinyl)acrylonitrile](/img/structure/B3840373.png)
![3-(benzoylamino)-1-[2-(9H-fluoren-2-yl)-2-oxoethyl]pyridinium bromide](/img/structure/B3840386.png)
![3-(4-ethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3840398.png)
![6-hydroxy-2-[2-(2-isopropoxyphenyl)vinyl]-5-nitro-4(3H)-pyrimidinone](/img/structure/B3840415.png)


![3-[(3-formyl-4-hydroxyphenyl)diazenyl]benzoic acid](/img/structure/B3840427.png)
![1'-propyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,4'-piperidine]-3-carboxylic acid](/img/structure/B3840430.png)

![2,2'-[methylenebis(imino-1,2,5-oxadiazole-4,3-diyl)]diacetic acid](/img/structure/B3840445.png)
![3-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)-2H-chromen-2-one](/img/structure/B3840448.png)
![N,N-dimethyl-4-[(3-methyl-4-nitro-1,1-dioxido-2(5H)-thienylidene)methyl]aniline](/img/structure/B3840450.png)